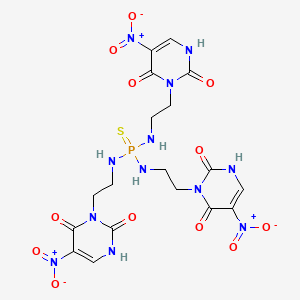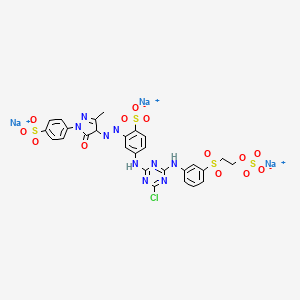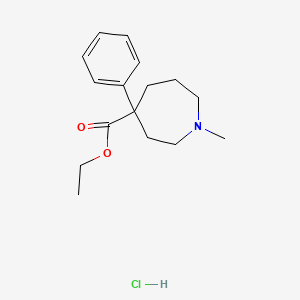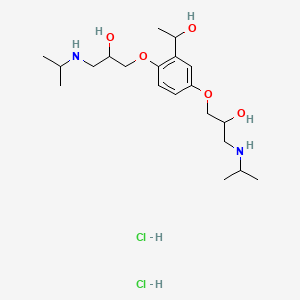
Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidinyl groups and a phosphorothioic core. Its molecular formula is C15H15N6OP, and it has a molecular weight of 326.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- typically involves the reaction of phosphorothioic triamide with 2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl groups under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the pyrimidinyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioic acid derivatives, while reduction can produce phosphorothioic amides .
Scientific Research Applications
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-tris(2-pyridinyl) phosphorothioic triamide: Similar structure but with pyridinyl groups instead of pyrimidinyl groups.
N,N’,N’'-tris(2-pyridinyl) phosphoric triamide: Contains a phosphoric core instead of a phosphorothioic core.
Uniqueness
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- is unique due to its specific combination of pyrimidinyl groups and a phosphorothioic core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
84295-07-8 |
|---|---|
Molecular Formula |
C18H21N12O12PS |
Molecular Weight |
660.5 g/mol |
IUPAC Name |
3-[2-[bis[2-(5-nitro-2,4-dioxo-1H-pyrimidin-3-yl)ethylamino]phosphinothioylamino]ethyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N12O12PS/c31-13-10(28(37)38)7-19-16(34)25(13)4-1-22-43(44,23-2-5-26-14(32)11(29(39)40)8-20-17(26)35)24-3-6-27-15(33)12(30(41)42)9-21-18(27)36/h7-9H,1-6H2,(H,19,34)(H,20,35)(H,21,36)(H3,22,23,24,44) |
InChI Key |
OUDPGYKBERHYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)CCNP(=S)(NCCN2C(=O)C(=CNC2=O)[N+](=O)[O-])NCCN3C(=O)C(=CNC3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)








